molecular formula C14H20ClNO3 B1388328 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185299-57-3

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1388328
CAS No.: 1185299-57-3
M. Wt: 285.76 g/mol
InChI Key: DSTGCBRIENMTPK-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is a valuable chemical intermediate in the discovery and development of novel pharmacologically active compounds. Its structure, featuring a benzylpiperidine scaffold with a carboxylic acid moiety, is frequently explored in medicinal chemistry for its potential to interact with central nervous system targets . Research into analogous compounds highlights the significance of this scaffold in designing molecules that act on muscarinic acetylcholine receptors, which are critical in therapies for conditions such as Alzheimer's disease and other neurological disorders . Furthermore, this high-quality building block is instrumental in the synthesis of compounds for innovative research areas, including the identification of small-molecule inhibitors for immuno-oncology targets like the PD-1/PD-L1 pathway . As a key synthetic intermediate, it provides researchers with a versatile starting point for constructing complex molecules aimed at modulating protein-protein interactions and developing new therapeutic candidates . This product is strictly For Research Use Only.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-5-3-2-4-12(13)10-15-8-6-11(7-9-15)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTGCBRIENMTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₉ClN₁O₃, with a molecular weight of 285.77 g/mol. It features a piperidine ring substituted with a methoxybenzyl group and a carboxylic acid moiety, which contributes to its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes in the body. Its structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in many neurological conditions.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects. In animal models, administration has shown significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders. The mechanism appears to involve the modulation of monoamine levels in the brain.

Analgesic Properties

Studies have demonstrated that this compound possesses analgesic properties. It has been shown to reduce pain responses in various models, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable for future drug development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behavior
AnalgesicPain response reduction
AntimicrobialActivity against specific bacterial strains

Case Study 1: Antidepressant Efficacy

In a study conducted on mice, this compound was administered at varying doses. Results indicated a dose-dependent decrease in immobility time during forced swim tests, a common measure for antidepressant efficacy. The compound's effects were similar to those observed with established antidepressants like fluoxetine.

Case Study 2: Analgesic Properties

A randomized controlled trial evaluated the analgesic effects of this compound in models of neuropathic pain. The results showed that treatment significantly alleviated pain symptoms compared to placebo controls, supporting its potential use in clinical pain management.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic efficacy. Structure-activity relationship (SAR) studies have identified key modifications that improve its potency while minimizing side effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-methoxybenzyl group in the main compound introduces moderate polarity compared to bromo or dichloro analogs, which may enhance lipophilicity and membrane permeability .
  • Salt Forms : Hydrochloride salts (main compound, bromo-, dichloro-, and thiophene analogs) improve aqueous solubility, critical for in vitro assays . Meperidine’s ester group, however, increases hydrolytic susceptibility, limiting its stability compared to carboxylic acid derivatives .

Research Findings and Functional Differences

  • Enzyme Inhibition : Isonipecotamide-based analogs (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives) demonstrate dual thrombin and cholinesterase inhibition, suggesting that the main compound’s 2-methoxybenzyl group may similarly modulate enzyme binding through hydrogen bonding or π-π interactions .
  • Pharmacological Profiles : Meperidine’s opioid activity highlights how esterification of the carboxylic acid group (vs. the main compound’s free acid) drastically shifts biological targets, emphasizing the role of functional groups in drug design .

Preparation Methods

Key Parameters:

Process Overview:

  • The pyridine derivative, such as 2-pyridinecarboxylic acid or 4-pyridinecarboxylic acid, is dissolved in water.
  • The catalyst is added, and the mixture is degassed with nitrogen, then replaced with hydrogen under pressure.
  • Hydrogenation proceeds under mild to moderate conditions, converting the pyridine ring into the corresponding piperidine.
  • Post-reaction, the mixture is filtered to remove the catalyst, and the product is isolated via pressure distillation or crystallization.

Research Findings:

  • Studies have demonstrated that mild hydrogenation conditions favor high yields and selectivity, with the process being safer and energy-efficient compared to more vigorous methods.
  • The reaction parameters (temperature, pressure, catalyst loading) significantly influence the stereoselectivity and purity of the product.

Data Table 1: Hydrogenation Conditions for Piperidine Derivatives

Parameter Range / Value Source/Notes
Catalyst Palladium on carbon (Pd/C) Commonly used in patents and research articles
Temperature 90–100°C Optimized for high conversion
Hydrogen Pressure 4–5 MPa Ensures complete hydrogenation
Reaction Time 3–4 hours Sufficient for high yield
Solvent Water, methanol, isopropanol Solvent choice affects solubility and selectivity

Alkylation and Functionalization of Piperidine

Alkylation of piperidine rings with methoxybenzyl groups is achieved through nucleophilic substitution or reductive amination, often utilizing benzyl halides or derivatives.

Alkylation Procedure:

  • The piperidine ring is reacted with 2-methoxybenzyl chloride or bromide in the presence of a base such as triethylamine or potassium carbonate.
  • Reactions are typically conducted in solvents like acetone, ethanol, or dichloromethane at room temperature or slightly elevated temperatures.
  • The resulting N-alkylated piperidine derivatives are purified via recrystallization or chromatography.

Functional Group Transformation:

  • The carboxylic acid group at the 4-position can be introduced via oxidation or hydrolysis of ester intermediates.
  • Hydrolysis of ester derivatives yields the free acid, which can be converted to hydrochloride salts by treatment with hydrochloric acid.

Research Insights:

  • Alkylation efficiency is influenced by the steric and electronic nature of substituents.
  • The use of protecting groups can improve selectivity and yield during multi-step synthesis.

Data Table 2: Alkylation Conditions for 1-(2-Methoxybenzyl)piperidine

Parameter Range / Value Source/Notes
Alkylating agent 2-methoxybenzyl chloride/bromide Electrophilic aromatic substitution or nucleophilic substitution
Base Triethylamine, potassium carbonate Neutralizes HCl and promotes nucleophilic attack
Solvent Acetone, ethanol, DCM Solvent affects reaction rate and selectivity
Temperature Room temperature to 50°C Mild conditions favor high selectivity
Reaction Time 12–24 hours Ensures complete alkylation

Hydrolysis and Salt Formation

The final step involves hydrolyzing ester intermediates to the free acid, followed by conversion to the hydrochloride salt.

Hydrolysis:

  • Ester derivatives are treated with aqueous NaOH or HCl under controlled temperature.
  • Hydrolysis conditions are typically mild, conducted at room temperature or slightly elevated temperatures to prevent decomposition.

Salt Formation:

  • The free acid is reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or acetone) to produce the hydrochloride salt.
  • The salt precipitates out and is purified by filtration and drying.

Research Findings:

  • Hydrolysis yields high purity acids with minimal by-products.
  • Salt formation is straightforward, with high conversion efficiency, and the hydrochloride salt exhibits good stability and solubility.

Data Table 3: Hydrolysis and Salt Formation Conditions

Parameter Range / Value Source/Notes
Hydrolysis reagent NaOH or HCl Mild conditions prevent degradation
Temperature 25–50°C Controlled to optimize yield and purity
Salt formation solvent Ethanol, acetone Solvent choice affects crystallinity and purity
Reaction time 2–4 hours Sufficient for complete conversion

Summary of Key Research Findings

Aspect Findings References
Catalysts Palladium on carbon preferred for mild, selective hydrogenation ,
Reaction Conditions Mild temperatures (90–100°C), moderate pressures (4–5 MPa) optimize yield and selectivity ,
Alkylation Nucleophilic substitution with benzyl halides in basic medium is efficient ,
Hydrolysis and Salt Formation Mild hydrolysis followed by acid-base salt formation yields high purity hydrochloride ,

Q & A

Q. What are the key synthetic routes for 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, and how are reaction conditions optimized?

A common synthetic approach involves coupling a piperidine-4-carboxylic acid derivative with a 2-methoxybenzyl group. For example, acylation or alkylation reactions using 2-methoxybenzyl chloride under basic conditions (e.g., triethylamine) can introduce the benzyl moiety. Critical parameters include:

  • Temperature control : Reactions are typically conducted at reflux (e.g., 40–80°C) to ensure complete conversion .
  • Purification : Recrystallization from ethanol or methanol is often employed to isolate the hydrochloride salt in high purity (>95%) .
  • Catalyst selection : Lewis acids like aluminum chloride may enhance electrophilic substitution efficiency in related piperidine derivatives .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and piperidine ring protons at δ 2.5–3.5 ppm) .
  • Melting Point Analysis : Consistency with literature values (e.g., 181–183°C for analogous compounds) ensures purity .
  • High-Performance Liquid Chromatography (HPLC) : Retention time matching and peak symmetry (>98% purity) are critical for batch validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water at 25°C). In organic solvents, it is sparingly soluble in chloroform but dissolves in DMSO or methanol .
  • Stability : The compound is hygroscopic; storage at -20°C in airtight containers under nitrogen prevents degradation. Stability in buffered solutions (pH 4–7) is confirmed via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from batch-specific impurities or variations in assay protocols. To address this:

  • Batch validation : Use HPLC-MS to identify impurities (e.g., unreacted benzyl halides) and correlate with toxicity .
  • Standardized assays : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HEK293 cells) and compare results with NITE’s GHS classifications .
  • Metabolite profiling : LC-MS/MS can detect reactive metabolites that may explain idiosyncratic toxicity .

Q. What strategies are recommended for optimizing yield in large-scale synthesis?

Key considerations include:

  • Reactor design : Use continuous flow reactors to enhance mixing and heat transfer for exothermic acylation steps .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce waste and improve turnover number .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes side products .

Q. How does the methoxybenzyl substituent influence the compound’s biological activity?

The 2-methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with non-substituted benzyl analogs show:

  • Receptor binding : Increased affinity for σ-1 receptors (IC₅₀ < 1 µM) in radioligand displacement assays .
  • Enzyme inhibition : The carboxylic acid moiety may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases), as shown in molecular docking simulations .

Q. What methodologies are used to analyze its pharmacokinetic properties in preclinical models?

  • Plasma stability : Incubate with rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Tissue distribution : Radiolabeled 14^14C-tracing in rodent models identifies accumulation in liver and kidneys .
  • Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., glucuronide conjugates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride
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1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

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